N-Benzyl-4-toluidine molecular weight and formula
N-Benzyl-4-toluidine molecular weight and formula
An In-Depth Technical Guide to N-Benzyl-4-toluidine
This technical guide provides a comprehensive overview of N-Benzyl-4-toluidine, including its fundamental molecular properties, detailed experimental protocols for its synthesis, and insights into its metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular and Physical Properties
N-Benzyl-4-toluidine, also known as N-Benzyl-4-methylaniline, is an aromatic amine with significant applications in synthetic organic chemistry.[1] Its core properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅N | [1][2][3] |
| Molecular Weight | 197.28 g/mol | [1][2] |
| CAS Number | 5405-15-2 | [1][2][3] |
| IUPAC Name | N-benzyl-4-methylaniline | [3] |
| Synonyms | N-Benzyl-4-toluidine, N-Benzyl-4-methylaniline, Benzenemethanamine, N-(4-methylphenyl)- | [2][3] |
| Primary Hazards | Irritant | [3] |
Experimental Protocols: Synthesis of N-Benzyl-4-toluidine
The synthesis of N-Benzyl-4-toluidine can be achieved through several established methods. Below are detailed protocols for two common synthetic routes: Reductive Amination and N-Alkylation.
Reductive Amination
This method involves the reaction of 4-toluidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.[1]
Materials:
Procedure:
-
In a suitable reaction flask, mix equimolar amounts of 4-toluidine and benzaldehyde. An exothermic reaction may occur.[4]
-
Dissolve the mixture in a suitable solvent such as ethanol or ether.[4]
-
Transfer the solution to a high-pressure hydrogenation apparatus.
-
Add a catalytic amount of Raney nickel or a palladium-based catalyst to the mixture.[1][4]
-
Seal the reaction vessel and introduce hydrogen gas to the required pressure (e.g., up to 1000 psi).[4]
-
Agitate the mixture at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[4]
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
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The crude product can then be purified by distillation under reduced pressure to yield N-Benzyl-4-toluidine.[4]
N-Alkylation
This protocol describes the synthesis via a direct SN2 type substitution reaction between 4-toluidine and a benzyl halide.[1]
Materials:
-
4-Toluidine
-
Benzyl bromide or Benzyl chloride
-
Base (e.g., Potassium carbonate, K₂CO₃)[1]
-
Polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)[1]
Procedure:
-
In a round-bottom flask, dissolve 4-toluidine in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate, to the solution. The base acts to neutralize the hydrohalic acid formed during the reaction.[1]
-
To this stirred mixture, add an equimolar amount of benzyl bromide dropwise.
-
Heat the reaction mixture to a temperature between 60–80 °C.[1]
-
Maintain the temperature and continue stirring until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography or recrystallization to obtain pure N-Benzyl-4-toluidine.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflows and a potential metabolic pathway for N-Benzyl-4-toluidine.
Caption: Workflow for the synthesis of N-Benzyl-4-toluidine via reductive amination.
Caption: Logical relationship for the synthesis of N-Benzyl-4-toluidine via N-alkylation.
